1,2-Diisopropyl-3-methylaziridine
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Overview
Description
1,2-Diisopropyl-3-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the cyclization of amino alcohols or amino halides under basic conditions .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the cleavage of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: The nitrogen atom in aziridines can participate in substitution reactions, where the aziridine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.
Aziridine N-Oxides: Formed through oxidation.
Substituted Aziridines: Produced via substitution reactions.
Scientific Research Applications
1,2-Diisopropyl-3-methylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine:
Azetidine: A four-membered ring compound with one nitrogen atom, less strained than aziridines.
Uniqueness of 1,2-Diisopropyl-3-methylaziridine
This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of isopropyl groups and a methyl group on the aziridine ring can affect the compound’s steric and electronic properties, making it distinct from other aziridines and potentially more suitable for certain applications .
Properties
CAS No. |
6124-84-1 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-methyl-1,3-di(propan-2-yl)aziridine |
InChI |
InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3 |
InChI Key |
ANQWPSVUXKSOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1C(C)C)C(C)C |
Origin of Product |
United States |
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